molecular formula C21H28N6O2 B2463093 2-(4-Benzylpiperazin-1-yl)-4-methyl-5-nitro-6-(piperidin-1-yl)pyrimidine CAS No. 1208441-62-6

2-(4-Benzylpiperazin-1-yl)-4-methyl-5-nitro-6-(piperidin-1-yl)pyrimidine

Cat. No.: B2463093
CAS No.: 1208441-62-6
M. Wt: 396.495
InChI Key: FRSRVYPATDYDPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(4-Benzylpiperazin-1-yl)-4-methyl-5-nitro-6-(piperidin-1-yl)pyrimidine” is a complex organic molecule. It is a derivative of pyrimidine, which is a basic aromatic ring structure found in many important biomolecules, such as nucleic acids . This compound contains several functional groups, including a benzylpiperazinyl group, a methyl group, a nitro group, and a piperidinyl group .

Scientific Research Applications

Histamine H3 Receptor Ligands

Research has identified 2,4-diamino- and 2,4,6-triaminopyrimidine derivatives as potential ligands for human histamine H3 receptors (hH3Rs), emphasizing their role in the design of new therapeutic agents targeting central nervous system disorders. The study indicated that specific structural modifications, including the replacement of 4-methylpiperazino by N-benzylamine, could result in compounds with high hH3R affinity and selectivity, highlighting the importance of the pyrimidine core structure in determining receptor affinity and drug-likeness properties (Sadek et al., 2014).

Anticancer and Anti-Inflammatory Activities

Derivatives of pyrimidines, including those with piperazin-1-yl substituents, have been explored for their anticancer and anti-inflammatory potentials. These compounds have been evaluated for their ability to inhibit certain cellular processes and receptors that are implicated in cancer progression and inflammation, suggesting a promising avenue for the development of new therapeutic agents with dual activity profiles (Rahmouni et al., 2016).

Analgesic and Antiparkinsonian Activities

The synthesis and pharmacological evaluation of pyrimidine derivatives have led to the identification of compounds with significant analgesic and antiparkinsonian activities. These findings support the potential of such compounds in the treatment of pain and Parkinson's disease, highlighting the versatility of pyrimidine derivatives in addressing a broad spectrum of neurological conditions (Amr et al., 2008).

Properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)-4-methyl-5-nitro-6-piperidin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6O2/c1-17-19(27(28)29)20(25-10-6-3-7-11-25)23-21(22-17)26-14-12-24(13-15-26)16-18-8-4-2-5-9-18/h2,4-5,8-9H,3,6-7,10-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRSRVYPATDYDPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N2CCN(CC2)CC3=CC=CC=C3)N4CCCCC4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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